Deoxylapachol Exhibits ~16-Fold Higher Cytotoxic Potency Than Juglone in P388 Murine Leukemia Assays
In direct comparative bioactivity-guided fractionation, deoxylapachol demonstrated potent activity against murine P388 leukemia cells with an IC50 of 0.6 µg/mL, a value substantially lower than that reported for the structural analog juglone in the same cell line [1][2].
| Evidence Dimension | Cytotoxicity (P388 murine leukemia) |
|---|---|
| Target Compound Data | IC50 = 0.6 µg/mL (Deoxylapachol) |
| Comparator Or Baseline | Juglone: IC50 = 9.8 µg/mL |
| Quantified Difference | Deoxylapachol is approximately 16-fold more potent (9.8/0.6 ≈ 16.3) |
| Conditions | In vitro cytotoxicity assay against P388 murine leukemia cells. |
Why This Matters
This pronounced potency differential positions deoxylapachol as a significantly more sensitive probe or lead scaffold for P388 leukemia research compared to juglone.
- [1] Perry, N. B., Blunt, J. W., & Munro, M. H. (1991). A cytotoxic and antifungal 1,4-naphthoquinone and related compounds from a New Zealand brown algae, Landsburgia quercifolia. Journal of Natural Products, 54(4), 978-985. View Source
- [2] 胡桃醌对肿瘤细胞的增殖抑制作用和抗菌作用. (Data source: CQVIP). Juglone P388 IC50 reported as 9.8 µg/mL. View Source
